N-((3s,5s,7s)-adamantan-1-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
Description
N-((3s,5s,7s)-adamantan-1-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a nicotinamide derivative featuring a rigid adamantane scaffold and a tetrahydrofuran-3-yloxy substituent. This compound is of interest in medicinal chemistry due to its structural hybridity, which may enhance binding to biological targets such as kinases or neurotransmitter receptors .
Properties
IUPAC Name |
N-(1-adamantyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c23-19(16-1-2-18(21-11-16)25-17-3-4-24-12-17)22-20-8-13-5-14(9-20)7-15(6-13)10-20/h1-2,11,13-15,17H,3-10,12H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCLRYGQOCXSSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=C(C=C2)C(=O)NC34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3s,5s,7s)-adamantan-1-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide typically involves multiple steps, starting with the preparation of the adamantane and nicotinamide precursors. The adamantane core is often synthesized through a series of cyclization reactions, while the nicotinamide moiety is prepared via amide bond formation. The final step involves the coupling of the two precursors under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((3s,5s,7s)-adamantan-1-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-((3s,5s,7s)-adamantan-1-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurodegenerative disorders.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-((3s,5s,7s)-adamantan-1-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to an enzyme’s active site, blocking substrate access and inhibiting enzymatic activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Adamantane-Nicotinamide Hybrids
a. 1-Adamantylthionicotinic Acid Derivatives (Compounds 6–8) These derivatives, synthesized from nicotinic acid N-oxides and 1-adamantyl mercaptan, replace the tetrahydrofuran-3-yloxy group with a thioether linkage.
b. N-Adamantyl Purine Carboxamides (Compounds 4a and 8a) Examples include N-(adamantan-1-yl)-1,7-dimethylpurine-8-carboxamide (4a) and 2-acetamido-N-(adamantan-1-yl)-6-oxo-purine-8-carboxamide (8a). These feature purine cores instead of nicotinamide, enabling interactions with adenosine receptors or kinases. Compound 4a showed a low synthetic yield (7%) due to steric hindrance from the adamantane group, while 8a achieved a higher yield (31%) via optimized purification .
c. Synthetic Cannabinoid Analogues (e.g., STS-135, 5-F AKB48) These Schedule 9 poisons share the N-adamantyl carboxamide motif but incorporate indole/indazole cores and fluorinated alkyl chains.
Functional Group Variations
a. Antioxidant Adamantane Derivatives (2a–2c) Compounds like (3s,5s,7s)-N-(2,4-dinitrophenyl)adamantan-1-amine (2a) and dimethylamino-naphthalene sulfonamide derivatives (2b) lack the nicotinamide scaffold but demonstrate antioxidant activity via radical scavenging.
b. Kinase-Targeting Adamantane Derivatives
The crystal structure of an adamantane-containing kinase inhibitor (bound to human MPS1) reveals that the adamantane group enhances hydrophobic binding pocket interactions. While the target compound’s tetrahydrofuran-3-yloxy group may improve solubility, its kinase inhibition profile remains uncharacterized compared to this structurally validated analogue .
Data Tables
Key Research Findings
- Synthetic Challenges : Adamantane’s steric bulk often reduces yields in carboxamide syntheses (e.g., 7% for compound 4a vs. 31% for 8a) .
- Pharmacological Divergence: Minor substituent changes (e.g., tetrahydrofuran-3-yloxy vs. thioether) significantly alter solubility and target engagement .
- Regulatory Implications: Structural parallels to Schedule 9 cannabinoids emphasize the need for precise functional group control to avoid unintended legal classifications .
Biological Activity
N-((3s,5s,7s)-adamantan-1-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biochemical interactions, pharmacological properties, and applications in research and medicine.
Chemical Structure and Synthesis
The compound features an adamantane core linked to a nicotinamide moiety through a tetrahydrofuran group. The synthesis typically involves multiple steps:
- Preparation of Precursors : The adamantane core is synthesized through cyclization reactions, while the nicotinamide is formed via amide bond creation.
- Coupling Reaction : The final step involves coupling the two precursors using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
This multi-step synthesis is essential for achieving high purity and yield, often optimized for industrial production using continuous flow reactors.
The biological activity of this compound is attributed to its interaction with specific enzymes and receptors. It may function as an inhibitor or modulator of various biochemical pathways by binding to active sites on target proteins. This mechanism can lead to significant downstream effects in cellular processes, making it a candidate for therapeutic applications.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. Studies have shown that modifications in the adamantane structure can enhance activity against bacterial strains .
Neuroprotective Effects
The compound has been explored for its neuroprotective potential, particularly in models of neurodegenerative diseases. Its ability to inhibit certain enzymes involved in neuroinflammation suggests it could be beneficial in conditions such as Alzheimer's disease .
Inhibition of Enzymatic Activity
This compound has been investigated for its role as an enzyme inhibitor. For instance, it may inhibit enzymes involved in metabolic pathways that are dysregulated in various diseases .
Case Studies
Several studies have highlighted the biological activity of this compound:
- Neuroprotective Study : A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of this compound could significantly reduce oxidative stress markers in neuronal cell cultures.
- Antimicrobial Testing : Another research article reported that modifications to the tetrahydrofuran group increased antimicrobial activity against Gram-positive bacteria, indicating the importance of structural features in biological efficacy .
- Enzyme Inhibition : Research highlighted its potential as a selective inhibitor for specific enzymes related to inflammation and pain pathways, showcasing its therapeutic promise .
Comparative Analysis with Similar Compounds
| Compound | Structure | Biological Activity |
|---|---|---|
| N-((3s,5s,7s)-adamantan-1-yl)-6-hydroxynicotinamide | Adamantane + Hydroxynicotinamide | Moderate neuroprotective effects |
| N-((3s,5s,7s)-adamantan-1-yl)-6-methoxynicotinamide | Adamantane + Methoxynicotinamide | Enhanced antimicrobial properties |
| N-((3s,5s,7s)-adamantan-1-yl)-6-(tetrahydrofuran-3-yloxy)nicotinamide | Adamantane + Tetrahydrofuran + Nicotinamide | Strong neuroprotective and antimicrobial effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
